Imidazo[1,2-b]pyridazine represents a prominent class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. [] This scaffold demonstrates remarkable versatility as a core structure for designing and developing novel therapeutic agents.
Synthesis Analysis
Starting Material: 3-Amino-6-chloropyridazine can serve as the starting material. [, , ]
Cyclopropyl Group Introduction: Reacting the starting material with 2-bromocyclopropyl ethanone could introduce the cyclopropyl group at the 2nd position. []
Imidazole Ring Formation: Cyclization of the resulting intermediate can be achieved using suitable reagents and conditions to afford the desired 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. [, ]
Molecular Structure Analysis
While the precise molecular structure of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine remains undetermined in the provided literature, computational methods like density functional theory (DFT) calculations could be employed to predict its structure, bond lengths, angles, and other relevant properties. [] Crystallographic techniques like X-ray diffraction analysis, if a suitable crystal of the compound is obtained, could provide definitive structural information. [, , ]
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The chlorine atom at the 6th position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse range of derivatives. [, ]
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction could enable the introduction of aryl or heteroaryl groups at the 2nd position by reacting with the corresponding boronic acids or esters. []
Mechanism of Action
Enzyme Inhibition: It might inhibit specific enzymes involved in disease pathways. For example, some imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective Tyk2 JH2 inhibitors. []
Receptor Binding: It might interact with specific receptors, modulating downstream signaling cascades. Several imidazo[1,2-b]pyridazine derivatives demonstrate high affinity for benzodiazepine receptors. [, , , , , ]
Applications
Medicinal Chemistry: It could serve as a valuable building block for designing and synthesizing novel therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and infectious diseases. [, , , , , , , ]
Chemical Biology: Its potential to inhibit enzymes or bind to receptors makes it a valuable tool for studying biological pathways and identifying new drug targets. [, , ]
Material Science: Its electronic properties might be exploited for developing new materials with specific functionalities, such as organic semiconductors or fluorescent probes. []
Related Compounds
Compound Description: This compound was developed as part of a study exploring 3-nitroimidazo[1,2-b]pyridazine as a potential new antiparasitic agent []. Despite demonstrating good activity against Trypanosoma brucei brucei (EC50 = 0.38 µM), it exhibited poor solubility and limited activity against other tested parasites [].
Relevance: This compound shares the core imidazo[1,2-b]pyridazine structure with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The key structural difference lies in the substituents at the 2- and 3-positions. While the target compound has a cyclopropyl group at the 2-position, this related compound features a (phenylsulfonyl)methyl group at the 2-position and a nitro group at the 3-position. These differences highlight the structural modifications explored within the imidazo[1,2-b]pyridazine scaffold for antiparasitic activity [].
Compound Description: This novel pyridazine derivative was synthesized and investigated for its antifungal activity, specifically against Fusarium oxysporum []. Its structure was confirmed by X-ray crystallography, revealing C–H⋯F and C–H⋯N hydrogen bond interactions [].
Relevance: While this compound shares the 6-chloropyridazine moiety with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, it differs significantly in its fused heterocyclic ring system. Instead of the imidazo ring, this compound features a [, , ]triazolo ring, highlighting the exploration of different fused heterocycles within the pyridazine scaffold for various biological activities.
Compound Description: This compound, investigated for its pharmacological properties, possesses a planar structure with a 4-fluorophenyl substituent at the 2-position of the imidazo[1,2-b]pyridazine core [].
Relevance: The compound shares the 6-chloroimidazo[1,2-b]pyridazine core with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, emphasizing the importance of this scaffold in medicinal chemistry []. The key difference lies in the substituent at the 2-position, where the target compound has a cyclopropyl group, and this related compound features a 4-fluorophenyl group.
Compound Description: This compound belongs to a class of heteroaryl substituted imidazopyridazines investigated for their high affinity and selectivity to the benzodiazepine site of GABA-A receptors []. These compounds show potential for treating central nervous system (CNS) disorders [].
Compound Description: MTIP is a novel, potent, and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist []. It demonstrates excellent brain penetration and oral bioavailability, making it a promising candidate for treating alcohol dependence [].
Compound Description: These compounds were used as starting materials for synthesizing 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids, which exhibited antiproliferative activity against solid tumor cell lines [].
Compound Description: This series of compounds were synthesized via Suzuki reaction and screened for antimicrobial and antimalarial activity [].
Relevance: This series of compounds highlights the structural similarity with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, specifically emphasizing the presence of various aryl or alkyl substituents at the 2-position of the 6-chloroimidazo[1,2-b]pyridazine core. This similarity underscores the significance of the 2-position for modulating biological activity within this class of compounds [].
Compound Description: This compound, prepared via a nucleophilic biaryl coupling followed by thermal ring transformation, showcases a planar structure stabilized by intramolecular C–H⋯N hydrogen bonds [].
Relevance: Similar to compound 2, this compound also features a [, , ]triazolo ring fused to the 6-chloropyridazine moiety instead of the imidazo ring present in 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This structural variation emphasizes the exploration of diverse heterocyclic ring systems connected to the chloropyridazine core for potential biological activities.
Compound Description: These compounds were synthesized from D-galactose, D-glucose, D-mannose, and 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose through a multi-step synthesis [].
Relevance: These compounds, like compounds 2 and 8, demonstrate the incorporation of a [, , ]triazolo ring fused to the 6-chloropyridazine core. They further highlight the diversity achievable through different substituents at the 3-position, showcasing the exploration of carbohydrate-based modifications within this class of compounds.
Compound Description: This compound was developed as part of an antiparasitic structure–activity relationship study focusing on the 3-nitroimidazo[1,2-a]pyridine scaffold []. It displayed low solubility and weak activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei [].
Compound Description: This compound is a key intermediate in the synthesis of more complex imidazo[1,2-b]pyridazine derivatives [, ]. It has been synthesized using various methods, including a green chemistry approach [, ].
Relevance: This compound represents the core structure of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, lacking only the 2-cyclopropyl substituent. Its frequent use as a synthetic precursor highlights the importance of the 6-chloroimidazo[1,2-b]pyridazine scaffold in medicinal chemistry [, , ].
Compound Description: This compound is a potent antiparasitic agent. Isotopic labeling studies with carbon-14 and deuterium have been conducted on this compound to investigate its absorption and metabolism [].
Compound Description: These compounds were part of a series of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives investigated for their antiviral activity []. These specific derivatives showed potent inhibition against human cytomegalovirus replication in vitro [].
Compound Description: These compounds were synthesized from the corresponding pyridazin-3-amines and arylglyoxals, followed by O-alkylation [].
Compound Description: This compound displayed high selectivity for mitochondrial benzodiazepine receptors (IC50 2.8 nM) over central benzodiazepine receptors [].
Relevance: This compound further emphasizes the importance of the 6-chloroimidazo[1,2-b]pyridazine scaffold in medicinal chemistry, particularly for targeting benzodiazepine receptors []. The bulky biphenyl group at the 2-position and the acetamidomethyl group at the 3-position likely contribute to its selectivity profile.
Compound Description: This compound exhibits strong and selective binding to peripheral-type benzodiazepine receptors (IC50 < 1.0 nM) with minimal binding to central benzodiazepine receptors (9% displacement at 1000 nM) [].
Relevance: This compound shares the 6-chloroimidazo[1,2-b]pyridazine core with 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine and further supports the relevance of this scaffold for developing compounds with specific benzodiazepine receptor binding profiles [].
Compound Description: This compound stands out among a series of 6-substituted 3-unsubstituted 2-styryl(and benzoyl) imidazo [1,2-b] pyridazines for its ability to displace [3H]diazepam from rat brain plasma membranes, indicating its interaction with benzodiazepine receptors [].
Compound Description: This compound exhibited strong binding affinity to rat brain membranes, with an IC50 of 1 nM, highlighting the beneficial effect of methylenedioxy groups on activity [].
Compound Description: These two compounds demonstrated strong binding to rat brain membrane, with IC50 values of 1 nM, signifying the potential of benzylamino substituents at the 6-position [].
Compound Description: This compound exhibited selectivity towards peripheral-type benzodiazepine receptors (PBR) with an IC50 of 92 nM and minimal interaction with central benzodiazepine receptors (BZR), demonstrating 15% inhibition of [3H]diazepam binding at 1000 nM [].
Compound Description: These compounds were synthesized via a one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process under microwave irradiation [].
Compound Description: These compounds are high-affinity ligands for Peripheral Benzodiazepine Receptors (PBR). Their iodine-123 labeled analogs ([123I] 1 and [123I] 2) have been synthesized for potential in vivo PBR study using SPECT [].
Compound Description: This compound exhibited strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM, and it also inhibited PDGFRβ kinase with an IC50 value of 15 nM [].
Compound Description: These compounds demonstrated significant anxiolytic activity at a dose of 2.5 mg/kg in behavioral tests in rats [].
Compound Description: These isomeric compounds were synthesized from the reaction of 5,8-dichloropyrido[2,3-d]pyridazine with hydrazine hydrate followed by treatment with formic acid [].
Compound Description: This series of compounds, designed as Hedgehog pathway inhibitors, incorporates diverse substituents and linkers to explore structure-activity relationships and potentially treat pancreatic or prostate cancer [].
Compound Description: These compounds were synthesized via a one-pot telescopic approach involving chemoselective sulfonylation followed by copper-catalyzed C-N coupling. The synthesized compounds were evaluated for their biological significance as protein binders and anti-inflammatory agents [].
Compound Description: QPP was synthesized and used as a dye sensitizer for TiO2 nanoparticles. This complex (QPP II/TiO2) exhibited enhanced photocatalytic activity, demonstrating its potential for wastewater treatment applications [].
Compound Description: These imidazo[1,2-b]pyridazines were designed and synthesized as aza analogs of known anthelmintic agents like mebendazole and flubendazole. They were evaluated for antifilarial activity, but none showed significant efficacy [].
Compound Description: This compound serves as a precursor for synthesizing various fused imidazole derivatives, including 7,8-dihydroimidazo[1,2-b]pyridazine and 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, via ring transformation reactions [].
Compound Description: This cobalt(II) complex, incorporating a 6-chloropyridazine-triazole ligand, has been synthesized and structurally characterized by X-ray analysis. The complex exhibited antifungal activity against certain bacteria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.